![molecular formula C7H11N5O2 B13075186 [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is a synthetic compound with the molecular formula C7H11N5O2 It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea typically involves the reaction of 3-amino-4-methylpyrazole with acetic anhydride to form an intermediate, which is then reacted with urea to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
Temperature: 0°C to room temperature
Catalyst: None required
Industrial Production Methods
化学反应分析
Types of Reactions
[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form amines or other reduced derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield amines.
科学研究应用
Chemistry
In chemistry, [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and other fused ring systems.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various kinases and other enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3-amino-4-methylpyrazole: A precursor in the synthesis of [2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea.
Pyrazolo[1,5-a]pyrimidines:
Aminopyrazoles: A class of compounds with similar biological activities and chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile building block for the synthesis of various heterocyclic compounds further enhances its value in scientific research and industrial applications.
属性
分子式 |
C7H11N5O2 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
2-(3-amino-4-methylpyrazol-1-yl)-N-carbamoylacetamide |
InChI |
InChI=1S/C7H11N5O2/c1-4-2-12(11-6(4)8)3-5(13)10-7(9)14/h2H,3H2,1H3,(H2,8,11)(H3,9,10,13,14) |
InChI 键 |
UULYVXLBSRXPJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


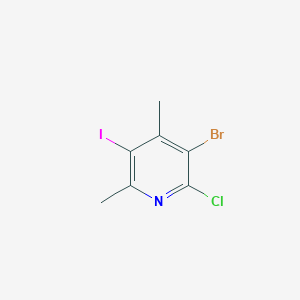
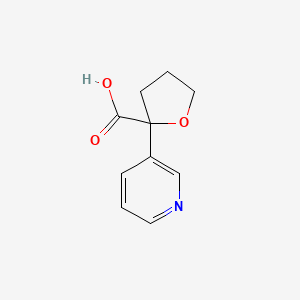
![(2E)-2-Cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13075127.png)
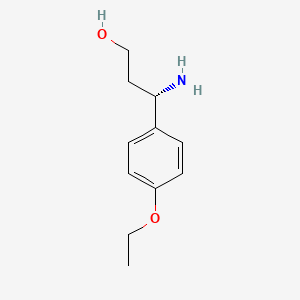
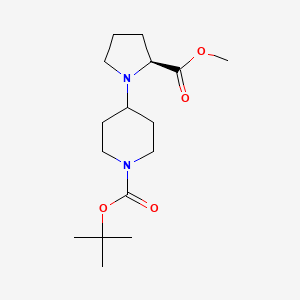
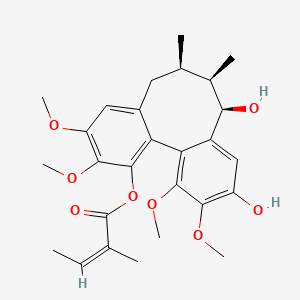
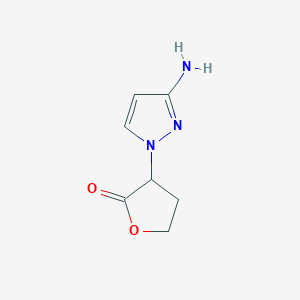
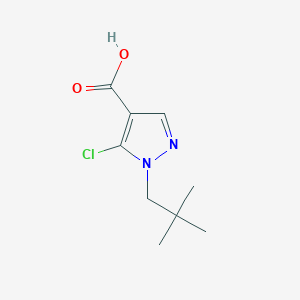

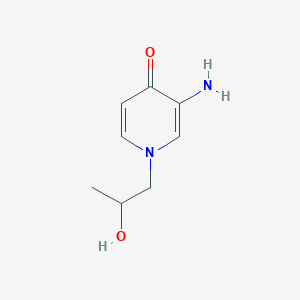
![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

![1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid](/img/structure/B13075219.png)
